
N-(3-methylbutyl)-3-nitro-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methylbutyl)-3-nitro-2-pyridinamine” is a chemical compound. Its structure suggests that it contains a pyridinamine group, which is a type of aromatic compound that contains a nitrogen atom . The “3-nitro” part indicates the presence of a nitro group (NO2) attached to the third carbon of the pyridinamine ring. The “N-(3-methylbutyl)” part suggests that a 3-methylbutyl group is attached to the nitrogen atom of the pyridinamine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitro group could potentially undergo reduction reactions, and the amine group could participate in various reactions typical for amines .Wissenschaftliche Forschungsanwendungen
Carcinogenic Potential and DNA Adduct Formation
Research has shown that tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are potent lung carcinogens. These compounds undergo metabolic activation to form various DNA adducts, indicating their critical role in carcinogenesis. A comprehensive study by Ma et al. (2018) on NNK demonstrated the formation of over 100 structurally unique pyridylhydroxybutyl DNA phosphate adducts in rats, suggesting potential biomarkers for chronic exposure to tobacco-specific nitrosamines (Ma et al., 2018).
Synthesis and Biological Evaluation
The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has shown potential antidepressant and nootropic activities. A study by Thomas et al. (2016) found that specific compounds exhibited significant antidepressant activity, highlighting the potential of pyridine derivatives in developing CNS active agents (Thomas et al., 2016).
Inhibitory Effects on Nitric Oxide Synthase
The inhibition of neuronal nitric oxide synthase has been studied as a potential treatment for Parkinson's disease. Hantraye et al. (1996) demonstrated that 7-Nitroindazole, an inhibitor, protected against MPTP-induced neurotoxicity in baboons, suggesting a role for nitric oxide in neurotoxicity and the potential therapeutic value of inhibitors (Hantraye et al., 1996).
Corrosion Inhibition
Pyridine derivatives have also been studied for their application in corrosion inhibition. Ansari et al. (2014) synthesized Schiff’s bases of pyridyl substituted triazoles, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, with one compound exhibiting up to 96.6% inhibition efficiency (Ansari et al., 2014).
Chemical Vapor Deposition of Nickel Sulfide
Alam et al. (2008) explored the use of pyridine adducts of nickel(II) xanthates as precursors for the aerosol-assisted chemical vapor deposition of nickel sulfide, highlighting the utility of pyridine derivatives in materials science for fabricating phase-pure thin films of nickel sulfide (Alam et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8(2)5-7-12-10-9(13(14)15)4-3-6-11-10/h3-4,6,8H,5,7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYPDMYRQXCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2666781.png)
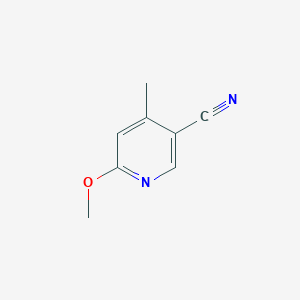
![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)

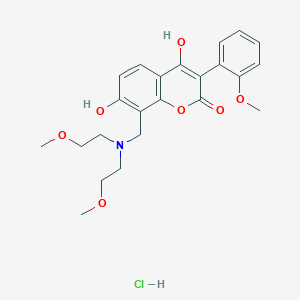
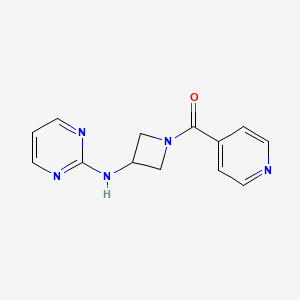

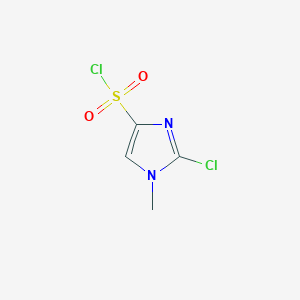

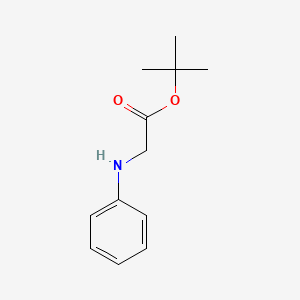

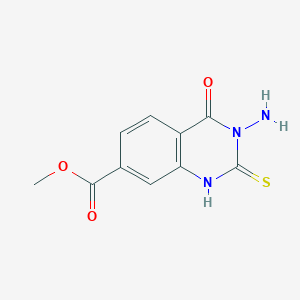
![N-[1-(4-chlorobenzyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2666800.png)
